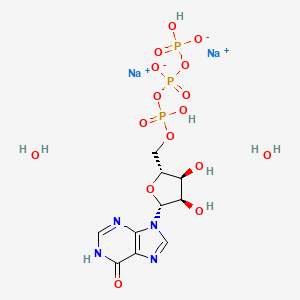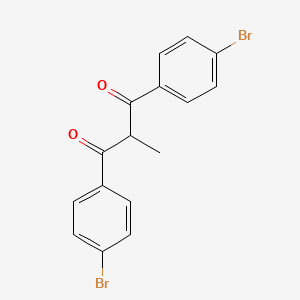
2,3-Dihydrobenzofuran-2-carbaldehyde
Descripción general
Descripción
2,3-Dihydrobenzofuran-2-carbaldehyde is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a fused benzene and furan ring system with an aldehyde functional group at the 2-position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-2-carbaldehyde can be achieved through various methods. One common approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenols. This method utilizes aryl triflates and 2-allylphenol derivatives under palladium catalysis to form the dihydrobenzofuran ring . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves eco-friendly methods such as fast pyrolysis of biomass. For instance, Dendrocalamus asper biomass can be subjected to fast pyrolysis to produce 2,3-dihydrobenzofuran along with other valuable chemicals .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products:
- Oxidation of this compound yields 2,3-dihydrobenzofuran-2-carboxylic acid.
- Reduction of the aldehyde group forms 2,3-dihydrobenzofuran-2-methanol.
- Electrophilic substitution on the aromatic ring can produce various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzofuran-2-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex benzofuran derivatives.
- Employed in the development of novel synthetic methodologies and catalytic processes .
Biology:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Medicine:
- Explored as a lead compound for the development of new therapeutic agents targeting various diseases, such as cancer and infectious diseases .
Industry:
- Utilized in the production of high-value chemicals and pharmaceuticals.
- Applied in the development of eco-friendly industrial processes .
Mecanismo De Acción
The mechanism of action of 2,3-dihydrobenzofuran-2-carbaldehyde is primarily related to its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For example, certain benzofuran derivatives have been shown to exhibit high affinity for kappa opioid receptors, influencing neurotransmitter release and signal transduction pathways . Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran: Lacks the aldehyde functional group and is primarily used as a precursor in organic synthesis.
2,3-Dihydrobenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness:
- The presence of the aldehyde group at the 2-position of the dihydrobenzofuran ring imparts unique reactivity and potential for diverse chemical transformations.
- Exhibits distinct biological activities compared to other benzofuran derivatives, making it a valuable compound for medicinal chemistry research .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,6,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVISNVMXVDFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















